molecular formula C17H14N2O8 B2882151 methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate CAS No. 924845-27-2

methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2882151
CAS No.: 924845-27-2
M. Wt: 374.305
InChI Key: QVNCBRMSRLGETO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-b]pyran family, characterized by a fused bicyclic pyran scaffold. Key structural features include:

  • 2-Nitrophenyl substituent at position 4, introducing strong electron-withdrawing effects and steric bulk.
  • Methyl ester at position 3, which influences solubility and reactivity.
  • Amino group at position 2, contributing to hydrogen-bonding interactions and pharmacological relevance.

Properties

IUPAC Name

methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O8/c1-25-17(22)13-12(9-4-2-3-5-10(9)19(23)24)15-14(27-16(13)18)11(21)6-8(7-20)26-15/h2-6,12,20H,7,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNCBRMSRLGETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3[N+](=O)[O-])OC(=CC2=O)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted aromatic compounds and various reagents to introduce the amino, hydroxymethyl, and nitrophenyl groups. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the nitro group would produce an amino derivative.

Scientific Research Applications

Methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound (Hypothetical) 2-Nitrophenyl C₁₇H₁₄N₂O₈ 398.31* N/A Nitro, ester, amino, hydroxymethyl
Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-... () 2,5-Dichlorophenyl C₁₇H₁₃Cl₂NO₆ 398.19 N/A Chloro, ester, amino, hydroxymethyl
Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-... () 4-Chlorophenyl C₁₇H₁₄ClNO₆ 363.75 N/A Chloro, ester, amino, hydroxymethyl
2-Methoxyethyl analog () 3,4-Dichlorophenyl C₁₉H₁₈Cl₂NO₇ 458.26 N/A Chloro, ester, amino, hydroxymethyl

*Calculated based on structural similarity to .

Key Observations :

  • Steric effects : The 2-nitrophenyl group introduces greater steric hindrance compared to para-substituted analogs, which may influence crystal packing and solubility .
Functional Group Variations: Ester vs. Carbonitrile

Table 2: Functional Group Impact

Compound (Evidence) Position 3 Functional Group IR Peaks (cm⁻¹) Reactivity Profile
Target Compound Methyl ester ~1700 (C=O ester) Hydrolysis to carboxylic acid; stable
6h () Carbonitrile (CN) 2191 (C≡N) Nucleophilic addition (e.g., with amines)
11b () Ethyl ester ~1700 (C=O ester) Similar to methyl ester

Key Observations :

  • Ester vs. nitrile : Esters (target compound) offer hydrolytic stability under physiological conditions, whereas nitriles (e.g., ) are more reactive in click chemistry or cycloaddition reactions .
  • Spectroscopic differentiation : IR spectra clearly distinguish nitriles (~2190 cm⁻¹) from esters (~1700 cm⁻¹) .

Key Observations :

  • Cyclocondensation: Common for pyrano[3,2-b]pyran synthesis, with yields ranging 50–81% depending on substituent compatibility .

Biological Activity

Methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of pyrano[3,2-b]pyran derivatives, including methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyran-3-carboxylate, has been achieved through various methods. A notable approach involves multi-component reactions using aldehydes, malononitrile, and kojic acid under solvent-free conditions with catalysts such as SnCl4/SiO2 nanoparticles. This method has demonstrated high yields and efficiency in producing these complex molecules .

Antitumor Activity

Research indicates that compounds within the pyrano[3,2-b]pyran class exhibit promising antitumor properties. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines. The compound's structure allows it to interact with key biological targets such as cyclin-dependent kinases (CDKs), which are critical in regulating cell cycle progression. The IC50 values for some derivatives against cancer cell lines like WiDr and HeLa have been reported as low as 60.68 μg/mL and 30.89 μg/mL respectively .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated. Studies have shown that related compounds exhibit significant free radical scavenging activity when tested against standard antioxidants such as α-tocopherol. This property is crucial for potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrano[3,2-b]pyran derivatives has been documented in various studies. These compounds demonstrate activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of a series of pyrano[3,2-b]pyran derivatives on cancer cell lines and found that modifications to the nitrophenyl group significantly enhanced their antitumor activity .
  • Antioxidant Assessment : In vitro assays demonstrated that certain derivatives exhibited superior antioxidant properties compared to traditional antioxidants, suggesting their potential use in nutraceutical applications .
  • Antimicrobial Testing : A comprehensive evaluation of various pyrano[3,2-b]pyran derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .

Summary Table of Biological Activities

Activity IC50 Value (μg/mL) Tested Cell Lines
Antitumor30.89HeLa
AntioxidantN/ADPPH Scavenging Assay
AntimicrobialN/AVarious Bacterial Strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate, and how does the 2-nitrophenyl substituent influence reaction conditions?

  • Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) using aldehydes, β-ketoesters, and malononitrile derivatives. For example, pyrano[3,2-b]pyran derivatives are synthesized via cyclocondensation under acidic or basic catalysis . The 2-nitrophenyl group, being electron-withdrawing, may require adjusted reaction temperatures (e.g., 60–80°C) and prolonged reaction times to overcome reduced nucleophilicity at the aryl ring. Solvent systems like ethanol or DMF are common, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming its identity?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : The 2-nitrophenyl group induces deshielding in adjacent protons (e.g., H-4 and H-5) due to electron withdrawal, observed as downfield shifts (~δ 7.5–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Stretching vibrations for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) confirm functional groups .
  • HRMS : Accurate mass analysis ensures molecular formula validation (e.g., [M+H]+ calculated for C₁₇H₁₅N₂O₈: 375.0823) .

Q. What are the predicted physicochemical properties (e.g., solubility, pKa) of this compound, and how do they compare to analogs like the 4-chlorophenyl derivative?

  • Methodological Answer :

PropertyTarget Compound (2-Nitrophenyl)4-Chlorophenyl Analog
Solubility Low in H₂O; moderate in DMSOSimilar, but higher in chloroform
pKa (predicted) ~14.5 (amine), ~1.5 (nitro)~15.3 (amine), N/A
The nitro group enhances acidity and reduces basicity compared to chloro-substituted analogs, impacting ionization in biological assays .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between this compound and its structural analogs be resolved?

  • Methodological Answer : Discrepancies arise from substituent electronic effects. For example:

  • NMR Comparison : The 2-nitrophenyl group causes stronger deshielding than 4-chlorophenyl, shifting aromatic protons downfield by ~0.3–0.5 ppm. Computational tools (e.g., DFT calculations) model these effects .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms the nitro group’s orientation .

Q. What strategies are effective for optimizing enantiomeric purity in derivatives of this compound, given potential stereochemical complexity?

  • Methodological Answer :

  • Chiral Catalysts : Use of L-proline or cinchona alkaloids in asymmetric MCRs to induce stereoselectivity at the amino and hydroxymethyl groups .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers, monitored via circular dichroism (CD) .

Q. How does the 2-nitrophenyl group influence the compound’s reactivity in further functionalization (e.g., hydrogenation, nucleophilic substitution)?

  • Methodological Answer :

  • Hydrogenation : The nitro group can be selectively reduced to an amine (e.g., using H₂/Pd-C) without affecting the pyran ring. Reaction conditions (pressure, solvent) must avoid over-reduction of ester groups .
  • Nucleophilic Substitution : The electron-deficient aryl ring directs electrophilic attacks to meta positions, enabling regioselective sulfonation or halogenation .

Q. What computational approaches predict the biological activity of this compound, and how do they align with in vitro data from structural analogs?

  • Methodological Answer :

  • Molecular Docking : Targets like cyclooxygenase-2 (COX-2) or kinases are modeled using PyMol or AutoDock. The nitro group may enhance binding via polar interactions .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Nitro derivatives often show enhanced antibacterial activity compared to chloro analogs .

Data Contradiction Analysis

Q. Why do reported melting points for pyrano[3,2-b]pyran derivatives vary significantly across studies, and how can these discrepancies be mitigated?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. Mitigation strategies include:

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to obtain pure crystals.
  • DSC Analysis : Confirms polymorph transitions and exact melting ranges .

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